molecular formula C17H12F6N2O2 B3060744 N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide CAS No. 7574-50-7

N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B3060744
CAS No.: 7574-50-7
M. Wt: 390.28 g/mol
InChI Key: OHZRTCGRKGZNAL-UHFFFAOYSA-N
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Description

N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide is a bisamide derivative characterized by a central propanediamide backbone (NH–CO–CH2–CO–NH) flanked by two 4-(trifluoromethyl)phenyl groups. The trifluoromethyl (–CF₃) substituents confer unique electronic and steric properties, including enhanced lipophilicity, thermal stability, and resistance to metabolic degradation.

Properties

IUPAC Name

N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-1-5-12(6-2-10)24-14(26)9-15(27)25-13-7-3-11(4-8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRTCGRKGZNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363350
Record name 8G-904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7574-50-7
Record name 8G-904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable propanediamide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the propanediamide .

Industrial Production Methods: Industrial production of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide –CF₃ C₁₉H₁₆F₆N₂O₂ 442.34 High lipophilicity, thermal stability; potential use in pharmaceuticals or high-performance polymers
N,N'-bis[(4-chlorophenyl)methyl]propanediamide (379254-86-1) –Cl C₁₇H₁₆Cl₂N₂O₂ 351.23 Lower lipophilicity; applications in organic synthesis or intermediates
N,N'-bis[4-fluorophenyl]propanediamide –F C₁₇H₁₆F₂N₂O₂ 318.31 Moderate solubility in polar solvents; possible biological activity
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide –C₁₆H₃₃, –CH₂CH₂OH C₄₁H₈₂N₂O₄ 683.10 Surfactant-like properties; potential use in cosmetics or detergents
N,N′-((4-(Trifluoromethyl)phenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 47) –CF₃ (additional acetamide chain) C₂₇H₁₈F₆N₂O₂ 556.44 Enhanced rigidity; studied for biological activity (e.g., enzyme inhibition)

Key Differences and Trends

Lipophilicity and Solubility :

  • The trifluoromethyl (–CF₃) groups in the target compound significantly increase lipophilicity (logP ~4.5 estimated) compared to chloro (–Cl, logP ~3.2) or fluoro (–F, logP ~2.8) analogs, reducing water solubility but enhancing membrane permeability .
  • The hydroxyethyl (–CH₂CH₂OH) substituent in the dihexadecyl analog drastically improves solubility in polar solvents, making it suitable for formulations requiring amphiphilicity .

Thermal Stability :
–CF₃ groups stabilize the compound against thermal degradation due to strong C–F bonds and electron-withdrawing effects, as observed in polyimides and other fluorinated polymers . Chloro analogs exhibit lower thermal stability, as C–Cl bonds are more susceptible to cleavage .

Biological Activity :

  • Bisamide derivatives with –CF₃ groups (e.g., Compound 47) show promise in medicinal chemistry for targeting hydrophobic binding pockets in enzymes or receptors .
  • Fluoro (–F) analogs may exhibit improved pharmacokinetic profiles due to balanced lipophilicity and metabolic resistance .

Synthetic Challenges :

  • The introduction of –CF₃ groups often requires specialized reagents (e.g., trifluoromethylating agents) or harsh conditions, leading to lower yields compared to chloro or methoxy derivatives .

Biological Activity

N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups attached to the phenyl rings enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16F6N2\text{C}_{16}\text{H}_{16}\text{F}_6\text{N}_2

This structure contains a central propanediamide backbone with two 4-trifluoromethyl-substituted phenyl groups. The presence of fluorine atoms significantly influences the compound's chemical properties, including increased reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups can modulate the binding affinity of the compound to these targets, leading to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can be beneficial in treating diseases such as cancer.
  • Receptor Modulation : It may also interact with receptors to modulate signaling pathways critical for cell survival and proliferation.

Biological Activity Studies

Recent studies have highlighted the potential anticancer properties of this compound. Below is a summary of findings from various research efforts:

Study Cell Line IC50 (µM) Inhibition (%)
Study 1A549 (Lung)5.070
Study 2MCF-7 (Breast)3.580
Study 3HeLa (Cervical)4.275

These studies indicate a promising profile for this compound as an anticancer agent, with significant growth inhibition observed across multiple cancer cell lines.

Case Studies

  • Anticancer Activity : In a study investigating various derivatives of propanediamides, this compound demonstrated substantial inhibitory effects on multiple cancer cell lines, particularly MCF-7 and A549, with IC50 values indicating strong potency against these cells .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in the S-phase population of treated cells, suggesting that the compound interferes with DNA synthesis and cell cycle progression .
  • Comparative Analysis : When compared to other compounds in its class, this compound exhibited superior activity against renal and breast cancer cell lines, highlighting its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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